2-[(2-Chlorophenyl)methyl]prop-2-enoic acid
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Overview
Description
2-[(2-Chlorophenyl)methyl]prop-2-enoic acid is an organic compound characterized by the presence of a chlorophenyl group attached to a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)methyl]prop-2-enoic acid typically involves the reaction of 2-chlorobenzyl chloride with acrylic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion is replaced by the acrylic acid moiety. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the deprotonation of the acrylic acid, making it a better nucleophile.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)methyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
2-[(2-Chlorophenyl)methyl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)methyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the propenoic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Bromophenyl)methyl]prop-2-enoic acid: Similar structure but with a bromine atom instead of chlorine.
2-[(2-Fluorophenyl)methyl]prop-2-enoic acid: Contains a fluorine atom instead of chlorine.
2-[(2-Methylphenyl)methyl]prop-2-enoic acid: Has a methyl group instead of chlorine.
Uniqueness
2-[(2-Chlorophenyl)methyl]prop-2-enoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various chemical reactions, such as nucleophilic substitution, making the compound versatile for different applications.
Properties
Molecular Formula |
C10H9ClO2 |
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Molecular Weight |
196.63 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H9ClO2/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-5H,1,6H2,(H,12,13) |
InChI Key |
XFBUFGNMWPTEEP-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC1=CC=CC=C1Cl)C(=O)O |
Origin of Product |
United States |
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